Butoconazole

Descripción

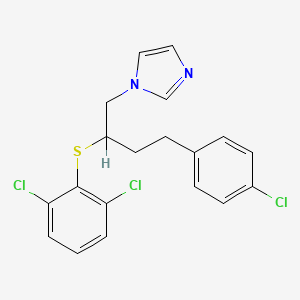

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

1-[4-(4-chlorophenyl)-2-(2,6-dichlorophenyl)sulfanylbutyl]imidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17Cl3N2S/c20-15-7-4-14(5-8-15)6-9-16(12-24-11-10-23-13-24)25-19-17(21)2-1-3-18(19)22/h1-5,7-8,10-11,13,16H,6,9,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWLMUYACZKCSHZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)SC(CCC2=CC=C(C=C2)Cl)CN3C=CN=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17Cl3N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

67085-14-7 (nitrate), 82382-24-9 (unspecified nitrate), 64872-77-1 (nitrate salt/solvate) | |

| Record name | Butoconazole [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064872760 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID2048537 | |

| Record name | Butaconazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2048537 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

411.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Butoconazole | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014777 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Nitrate salt: 0.26 mg/ml (practically insoluble), 8.18e-04 g/L | |

| Record name | Butoconazole | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00639 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Butoconazole | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014777 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

64872-76-0, 64872-77-1 | |

| Record name | Butoconazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=64872-76-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Butoconazole [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064872760 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Butoconazole | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00639 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Butoconazole | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758658 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Butaconazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2048537 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BUTOCONAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0Q771797PH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Butoconazole | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014777 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

~159°C with decomposition (nitrate salt), 159 °C (decomposition) | |

| Record name | Butoconazole | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00639 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Butoconazole | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014777 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Butoconazole's Inhibition of the Ergosterol Synthesis Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Butoconazole is an imidazole antifungal agent that exerts its therapeutic effect by disrupting the integrity of the fungal cell membrane. This guide delves into the core mechanism of this compound's action: the inhibition of the ergosterol synthesis pathway. Ergosterol is a vital component of the fungal cell membrane, analogous to cholesterol in mammalian cells, and its depletion leads to increased membrane permeability, leakage of cellular contents, and ultimately, fungal cell death. This document provides a comprehensive overview of the biochemical pathway, the specific enzymatic target of this compound, quantitative data on its antifungal activity, and detailed protocols for key experimental assays used to elucidate its mechanism of action.

Introduction

This compound is a broad-spectrum imidazole antifungal agent primarily used for the topical treatment of vulvovaginal candidiasis caused by Candida species.[1][2] Like other azole antifungals, its efficacy stems from its ability to interfere with the biosynthesis of ergosterol, an essential sterol in the fungal cell membrane. The fungal-specific nature of the ergosterol biosynthesis pathway makes it an attractive target for antimicrobial therapy, offering a degree of selective toxicity.[3] Understanding the precise molecular interactions between this compound and its target enzyme is crucial for optimizing its clinical use and for the development of novel antifungal agents.

The Ergosterol Synthesis Pathway and this compound's Target

The biosynthesis of ergosterol is a complex, multi-step process that begins with acetyl-CoA and culminates in the production of the final membrane sterol. A key enzyme in this pathway is lanosterol 14α-demethylase, a cytochrome P450 enzyme encoded by the ERG11 gene.[1][4] This enzyme is responsible for the oxidative removal of the 14α-methyl group from lanosterol, a critical step in the formation of ergosterol.

This compound, through its imidazole moiety, directly targets and inhibits lanosterol 14α-demethylase.[1][2] The nitrogen atom in the imidazole ring of this compound binds to the heme iron atom in the active site of the cytochrome P450 enzyme. This binding competitively inhibits the natural substrate, lanosterol, from accessing the active site, thereby halting the demethylation process. The inhibition of lanosterol 14α-demethylase leads to a depletion of ergosterol and a simultaneous accumulation of toxic 14α-methylated sterol precursors within the fungal cell membrane.[3] This disruption of the normal sterol profile alters membrane fluidity and the function of membrane-bound proteins, ultimately leading to the inhibition of fungal growth and cell death.[1]

Quantitative Data

| Antifungal Agent | Organism | MIC Range (μg/mL) | MIC50 (μg/mL) | MIC90 (μg/mL) | Reference |

| This compound | Candida albicans | 0.05 - >128 | 0.8 | 6.4 | [5] |

| This compound | Non-albicans Candida spp. | 0.05 - >128 | 3.2 | 51.2 | [5] |

| Fluconazole | Candida albicans | 0.12 - >128 | 0.5 | 3.2 | [5] |

| Clotrimazole | Candida albicans | 0.05 - >128 | 0.4 | 3.2 | [5] |

Note: MIC50 and MIC90 represent the MICs at which 50% and 90% of the isolates are inhibited, respectively.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the antifungal activity and mechanism of action of this compound.

Determination of Minimum Inhibitory Concentration (MIC)

This protocol is based on the broth microdilution method, a standard procedure for determining the MIC of antifungal agents.

Materials:

-

This compound nitrate powder

-

Candida species isolates

-

RPMI 1640 medium with L-glutamine, without bicarbonate, buffered with MOPS

-

Sterile 96-well microtiter plates

-

Spectrophotometer (optional, for quantitative reading)

-

0.5 McFarland turbidity standard

Procedure:

-

Preparation of this compound Stock Solution: Prepare a stock solution of this compound nitrate in a suitable solvent (e.g., dimethyl sulfoxide - DMSO) at a concentration of 1280 µg/mL.

-

Preparation of Drug Dilutions: In a 96-well microtiter plate, perform serial two-fold dilutions of the this compound stock solution in RPMI 1640 medium to achieve a final concentration range (e.g., 0.03 to 16 µg/mL).

-

Inoculum Preparation: Culture the Candida isolate on Sabouraud Dextrose Agar at 35°C for 24 hours. Suspend several colonies in sterile saline and adjust the turbidity to match a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL). Dilute this suspension in RPMI 1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL in the microtiter wells.

-

Inoculation: Add the standardized fungal inoculum to each well of the microtiter plate containing the drug dilutions. Include a drug-free well as a positive growth control and an uninoculated well as a negative control.

-

Incubation: Incubate the microtiter plates at 35°C for 24-48 hours.

-

Reading the MIC: The MIC is determined as the lowest concentration of this compound that causes a significant inhibition of visible growth (typically ≥50% reduction in turbidity) compared to the growth control well. This can be assessed visually or by reading the optical density at a specific wavelength (e.g., 530 nm) using a microplate reader.

Quantification of Ergosterol Content

This protocol describes a spectrophotometric method for quantifying the total ergosterol content in fungal cells treated with this compound.

Materials:

-

Candida species culture

-

This compound

-

Sabouraud Dextrose Broth

-

25% Alcoholic Potassium Hydroxide (w/v)

-

n-heptane

-

Sterile distilled water

-

Spectrophotometer with UV capabilities

Procedure:

-

Fungal Culture and Treatment: Inoculate Candida cells into Sabouraud Dextrose Broth and grow to the mid-exponential phase. Add sub-inhibitory concentrations of this compound (e.g., 1/2 MIC, 1/4 MIC) to the cultures and continue incubation for a defined period (e.g., 16-24 hours). A no-drug control should be run in parallel.

-

Cell Harvesting: Harvest the fungal cells by centrifugation. Wash the cell pellets with sterile distilled water and determine the wet weight of the pellets.

-

Saponification: Resuspend the cell pellets in 25% alcoholic KOH solution. Incubate in a water bath at 85°C for 1 hour to saponify the cellular lipids.

-

Sterol Extraction: After cooling, add a mixture of sterile distilled water and n-heptane to the saponified samples. Vortex vigorously to extract the non-saponifiable lipids (including ergosterol) into the n-heptane layer.

-

Spectrophotometric Analysis: Transfer the n-heptane layer to a quartz cuvette and scan the absorbance from 230 nm to 300 nm. Ergosterol and its precursor, 24(28)-dehydroergosterol, have characteristic absorbance peaks at 281.5 nm and 230 nm, respectively.

-

Calculation of Ergosterol Content: The percentage of ergosterol can be calculated using the absorbance values and the wet weight of the cell pellet.

Fungal Membrane Permeability Assay

This protocol utilizes the fluorescent dye SYTOX Green to assess fungal membrane integrity following treatment with this compound. SYTOX Green can only enter cells with compromised plasma membranes, where it binds to nucleic acids and fluoresces.

Materials:

-

Candida species culture

-

This compound

-

SYTOX Green nucleic acid stain

-

Phosphate-buffered saline (PBS)

-

96-well black, clear-bottom microtiter plates

-

Fluorescence microplate reader

Procedure:

-

Fungal Cell Preparation: Culture Candida cells to the mid-exponential phase, harvest by centrifugation, and wash with PBS. Resuspend the cells in PBS to a standardized density.

-

Treatment and Staining: In a 96-well black microtiter plate, add the fungal cell suspension to wells containing various concentrations of this compound. A no-drug control and a positive control (e.g., heat-killed cells) should be included. Add SYTOX Green to all wells at a final concentration of 1 µM.

-

Incubation: Incubate the plate at room temperature in the dark for a specified time course (e.g., measurements at 0, 30, 60, and 120 minutes).

-

Fluorescence Measurement: Measure the fluorescence intensity in each well using a fluorescence microplate reader with excitation and emission wavelengths appropriate for SYTOX Green (approximately 485 nm and 520 nm, respectively).

-

Data Analysis: An increase in fluorescence intensity in this compound-treated cells compared to the untreated control indicates an increase in membrane permeability.

Conclusion

This compound's antifungal activity is unequivocally linked to its inhibition of the ergosterol synthesis pathway, specifically targeting the enzyme lanosterol 14α-demethylase. This targeted disruption of a crucial fungal-specific pathway underscores its efficacy as an antifungal agent. The experimental protocols detailed in this guide provide a framework for researchers to further investigate the nuanced interactions of this compound and other azole antifungals with their cellular targets. While a gap in the publicly available quantitative data for this compound's direct enzyme inhibition exists, the provided methodologies for determining MIC, ergosterol content, and membrane permeability offer robust means to characterize its antifungal profile. Further research to determine the IC50 and Ki values of this compound against lanosterol 14α-demethylase would provide a more complete understanding of its inhibitory potency and facilitate comparative analyses with other antifungal agents.

References

In Vitro Antifungal Spectrum of Butoconazole Against Candida Species: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro antifungal activity of Butoconazole against a range of clinically relevant Candida species. This compound, an imidazole derivative, is a well-established antifungal agent primarily used for the treatment of vulvovaginal candidiasis. Its efficacy stems from its ability to disrupt the synthesis of ergosterol, an essential component of the fungal cell membrane. This document summarizes key quantitative data on its antifungal spectrum, details the experimental protocols for susceptibility testing, and provides visual representations of its mechanism of action and experimental workflows.

Quantitative In Vitro Susceptibility Data

The in vitro activity of this compound against various Candida species is a critical determinant of its potential clinical efficacy. Minimum Inhibitory Concentration (MIC) is the primary metric used to quantify this activity, representing the lowest concentration of an antifungal agent that inhibits the visible growth of a microorganism. The following tables summarize the MIC data for this compound against several Candida species, including Candida albicans, the most common causative agent of candidiasis, and various non-albicans Candida species, which are increasingly recognized as significant pathogens.

Table 1: In Vitro Activity of this compound Against Candida albicans

| Number of Isolates | MIC Range (µg/mL) | MIC50 (µg/mL) | MIC90 (µg/mL) |

| 106 | 0.1-12.5 | 0.8 | 3.1 |

MIC50: Minimum inhibitory concentration required to inhibit the growth of 50% of isolates. MIC90: Minimum inhibitory concentration required to inhibit the growth of 90% of isolates.

Table 2: In Vitro Activity of this compound Against Non-Albicans Candida Species

| Candida Species | Number of Isolates | MIC Range (µg/mL) | MIC50 (µg/mL) | MIC90 (µg/mL) |

| C. tropicalis | 30 | 0.1-6.2 | 0.4 | 1.5 |

| C. parapsilosis | 20 | 0.1-3.1 | 0.4 | 1.5 |

| C. glabrata | 15 | 0.2-12.5 | 1.5 | 6.2 |

| C. krusei | 10 | 0.4-12.5 | 3.1 | 12.5 |

| C. guilliermondii | 5 | 0.2-3.1 | - | - |

Data in Tables 1 and 2 are compiled from a study by Hernández Molina et al. (1992), which utilized an agar-dilution technique.

Experimental Protocols

The determination of in vitro antifungal susceptibility is performed using standardized methods to ensure reproducibility and comparability of data. The data presented in this guide were primarily generated using the agar dilution method.

Agar Dilution Method for Antifungal Susceptibility Testing

This method involves the incorporation of the antifungal agent into an agar medium, which is then inoculated with the fungal isolates.

a) Preparation of Antifungal Stock Solution:

-

This compound nitrate is dissolved in a suitable solvent, typically dimethyl sulfoxide (DMSO), to create a high-concentration stock solution.

-

Serial two-fold dilutions of the stock solution are prepared to obtain the desired range of concentrations to be tested.

b) Preparation of Agar Plates:

-

A suitable agar medium, such as Sabouraud Dextrose Agar or RPMI 1640 agar with L-glutamine and buffered with MOPS, is prepared and sterilized.

-

The agar is cooled to approximately 45-50°C in a water bath.

-

The prepared dilutions of this compound are added to the molten agar to achieve the final desired concentrations.

-

The agar-antifungal mixture is then poured into sterile Petri dishes and allowed to solidify. A drug-free control plate is also prepared.

c) Inoculum Preparation:

-

Candida isolates are cultured on Sabouraud Dextrose Agar for 24-48 hours at 35°C.

-

A suspension of the yeast cells is prepared in sterile saline or phosphate-buffered saline (PBS).

-

The turbidity of the suspension is adjusted to a 0.5 McFarland standard, which corresponds to approximately 1-5 x 106 colony-forming units (CFU)/mL.

-

The standardized inoculum is further diluted to achieve a final concentration for inoculation.

d) Inoculation and Incubation:

-

The surface of the prepared agar plates is inoculated with a standardized amount of the fungal suspension. A multipoint inoculator is often used to test multiple isolates simultaneously.

-

The inoculated plates are incubated at 35°C for 24-48 hours.

e) Interpretation of Results:

-

The MIC is determined as the lowest concentration of this compound that causes a significant inhibition of fungal growth (e.g., ≥80% reduction) compared to the growth on the drug-free control plate.

Visualizations

Mechanism of Action of this compound

This compound, like other imidazole antifungals, targets the biosynthesis of ergosterol, a vital component of the fungal cell membrane.[1][2] This inhibition leads to a cascade of events that ultimately disrupt membrane integrity and inhibit fungal growth.[1][2]

Caption: Mechanism of this compound action in Candida species.

Experimental Workflow for In Vitro Susceptibility Testing

The following diagram illustrates the key steps involved in determining the in vitro antifungal spectrum of this compound using the agar dilution method.

Caption: Generalized workflow for agar dilution antifungal susceptibility testing.

References

Butoconazole's Activity Against Non-albicans Candida: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The landscape of vulvovaginal candidiasis (VVC) is evolving, with an increasing prevalence of infections caused by non-albicans Candida (NAC) species. These species, including Candida glabrata, Candida tropicalis, Candida parapsilosis, and Candida krusei, often exhibit different susceptibility patterns to commonly used antifungal agents compared to Candida albicans. This shift presents a growing challenge in the clinical management of VVC. Butoconazole, an imidazole antifungal agent, has demonstrated a broad spectrum of activity against various Candida species. This technical guide provides a comprehensive overview of the in vitro activity of this compound against clinically relevant non-albicans Candida species, its mechanism of action, and the standardized methods for evaluating its antifungal efficacy.

Mechanism of Action: Inhibition of Ergosterol Biosynthesis

This compound, like other imidazole and triazole antifungals, exerts its effect by disrupting the integrity of the fungal cell membrane. The primary target of this compound is the enzyme lanosterol 14α-demethylase, a key component of the ergosterol biosynthesis pathway.[1][2][3] This enzyme, a cytochrome P450-dependent enzyme, is responsible for the conversion of lanosterol to ergosterol, an essential sterol in the fungal cell membrane that is analogous to cholesterol in mammalian cells.

By inhibiting lanosterol 14α-demethylase, this compound leads to a depletion of ergosterol and an accumulation of toxic methylated sterol precursors within the fungal cell membrane.[2] This alteration in membrane composition disrupts its fluidity and the function of membrane-bound enzymes, ultimately leading to increased cell permeability, leakage of cellular contents, and inhibition of fungal growth.[1][4] At high concentrations, this disruption can be fungicidal.[2]

Caption: Figure 1: Ergosterol Biosynthesis Pathway and the Mechanism of Action of this compound.

In Vitro Activity of this compound Against Non-albicans Candida

Assessing the in vitro activity of antifungal agents is crucial for predicting clinical efficacy and monitoring for the emergence of resistance. The minimum inhibitory concentration (MIC) is the primary metric used, representing the lowest concentration of an antifungal agent that inhibits the visible growth of a microorganism.

The following tables summarize the qualitative and, where available, quantitative in vitro activity of this compound against common non-albicans Candida species, based on available literature. It is important to note that the quantitative data presented here is limited due to the difficulty in accessing the full dataset from older publications.

Table 1: In Vitro Activity of this compound Against Candida glabrata

| Metric | This compound | Comparator Azoles (e.g., Fluconazole) | Reference |

| Qualitative Activity | Reported to have good to excellent in vitro activity. | Often exhibits reduced susceptibility or resistance. | [2][5] |

| MIC Range (µg/mL) | Data not available from accessible sources. | Can be high (e.g., ≥16 µg/mL). | [3][4] |

| MIC₅₀ (µg/mL) | Data not available from accessible sources. | Often elevated. | [3] |

| MIC₉₀ (µg/mL) | Data not available from accessible sources. | Often elevated. | [3] |

Table 2: In Vitro Activity of this compound Against Candida tropicalis

| Metric | This compound | Comparator Azoles (e.g., Fluconazole) | Reference |

| Qualitative Activity | Active in vitro. | Generally susceptible, but resistance is emerging. | [2][6] |

| MIC Range (µg/mL) | Data not available from accessible sources. | Typically low, but resistant strains show high MICs. | [6] |

| MIC₅₀ (µg/mL) | Data not available from accessible sources. | Generally low. | [6] |

| MIC₉₀ (µg/mL) | Data not available from accessible sources. | Can be elevated in resistant populations. | [6] |

Table 3: In Vitro Activity of this compound Against Candida parapsilosis

| Metric | This compound | Comparator Azoles (e.g., Fluconazole) | Reference |

| Qualitative Activity | Active in vitro. | Generally susceptible, though some resistance is reported. | [1] |

| MIC Range (µg/mL) | Data not available from accessible sources. | Generally low. | [7][8] |

| MIC₅₀ (µg/mL) | Data not available from accessible sources. | Low. | [7] |

| MIC₉₀ (µg/mL) | Data not available from accessible sources. | Low. | [7] |

Table 4: In Vitro Activity of this compound Against Candida krusei

| Metric | This compound | Comparator Azoles (e.g., Fluconazole) | Reference |

| Qualitative Activity | Reported to be active. | Intrinsically resistant to fluconazole. | [1][9] |

| MIC Range (µg/mL) | Data not available from accessible sources. | High (≥64 µg/mL). | [9] |

| MIC₅₀ (µg/mL) | Data not available from accessible sources. | High. | [10] |

| MIC₉₀ (µg/mL) | Data not available from accessible sources. | High. | [9] |

Experimental Protocols: Antifungal Susceptibility Testing

The Clinical and Laboratory Standards Institute (CLSI) document M27 provides the standardized reference method for broth dilution antifungal susceptibility testing of yeasts. The following is a detailed description of the broth microdilution method, which is a commonly used adaptation of the CLSI standard.

CLSI M27 Broth Microdilution Method

This method determines the MIC of an antifungal agent by challenging a standardized inoculum of yeast with serial dilutions of the agent in a liquid medium.

1. Preparation of Antifungal Agent Stock Solution:

-

This compound powder is dissolved in a suitable solvent, typically dimethyl sulfoxide (DMSO), to create a high-concentration stock solution.

-

The stock solution is then serially diluted in RPMI 1640 medium to achieve the final desired concentrations for the assay.

2. Preparation of Inoculum:

-

Candida isolates are subcultured on Sabouraud dextrose agar plates and incubated at 35°C for 24-48 hours to ensure purity and viability.

-

Several colonies are suspended in sterile saline, and the turbidity is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10⁶ CFU/mL.

-

This suspension is further diluted in RPMI 1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10³ CFU/mL in the test wells.

3. Broth Microdilution Assay:

-

The assay is performed in sterile 96-well microtiter plates.

-

Each well in a row contains a twofold serial dilution of this compound in 100 µL of RPMI 1640 medium.

-

A growth control well (containing medium and inoculum but no drug) and a sterility control well (containing medium only) are included on each plate.

-

100 µL of the standardized inoculum is added to each well (except the sterility control), bringing the final volume to 200 µL.

-

The plates are incubated at 35°C for 24-48 hours.

4. Determination of MIC:

-

The MIC is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of growth (typically a 50% reduction in turbidity) compared to the growth control well.

-

The turbidity can be assessed visually or by using a microplate reader.

Caption: Figure 2: Workflow for CLSI M27 Broth Microdilution Antifungal Susceptibility Testing.

Conclusion

This compound demonstrates significant in vitro activity against a range of non-albicans Candida species, including those that exhibit resistance to other commonly used azole antifungals. Its mechanism of action, centered on the disruption of ergosterol biosynthesis, is a well-established and effective strategy for combating fungal infections. While a comprehensive and recent quantitative dataset of this compound MICs against a large collection of clinical non-albicans Candida isolates would be beneficial for ongoing surveillance, the available evidence supports its role as a valuable therapeutic option in the management of VVC caused by these emerging pathogens. Further research, utilizing standardized methodologies such as the CLSI M27 protocol, is warranted to continue to define the activity of this compound against contemporary clinical isolates and to guide its optimal use in clinical practice.

References

- 1. In vitro activity of cloconazole, sulconazole, this compound, isoconazole, fenticonazole, and five other antifungal agents against clinical isolates of Candida albicans and Candida spp - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. drugs.com [drugs.com]

- 3. In Vitro Activities of Six Antifungal Drugs Against Candida glabrata Isolates: An Emerging Pathogen - PMC [pmc.ncbi.nlm.nih.gov]

- 4. In Vitro Susceptibility of Candida Species to Four Antifungal Agents Assessed by the Reference Broth Microdilution Method - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Candida glabrata: Review of Epidemiology, Pathogenesis, and Clinical Disease with Comparison to C. albicans - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Candida tropicalis Antifungal Cross-Resistance Is Related to Different Azole Target (Erg11p) Modifications - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ijhsr.org [ijhsr.org]

- 8. Paradigm Shift: Candida parapsilosis sensu stricto as the Most Prevalent Candida Species Isolated from Bloodstream Infections with Increasing Azole-Non-Susceptibility Rates: Trends from 2015–2022 Survey [mdpi.com]

- 9. Candida krusei, a Multidrug-Resistant Opportunistic Fungal Pathogen: Geographic and Temporal Trends from the ARTEMIS DISK Antifungal Surveillance Program, 2001 to 2005 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

Butoconazole's potential as a gram-positive antibacterial agent

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Butoconazole, an imidazole antifungal agent, is well-established for its efficacy in treating vulvovaginal candidiasis. Its mechanism of action involves the inhibition of lanosterol 14-alpha-demethylase, a key enzyme in the ergosterol biosynthesis pathway, leading to disruption of the fungal cell membrane. Emerging evidence suggests that this compound also possesses in vitro activity against a range of gram-positive bacteria. This technical guide provides a comprehensive overview of the current understanding of this compound's potential as a gram-positive antibacterial agent, summarizing available quantitative data, detailing relevant experimental protocols, and visualizing its presumed mechanism of action. While research in this specific area is not extensive, this document collates the existing information to serve as a foundational resource for further investigation and drug development efforts.

Introduction

The rise of antibiotic-resistant gram-positive bacteria, such as Methicillin-Resistant Staphylococcus aureus (MRSA) and Vancomycin-Resistant Enterococci (VRE), presents a significant global health challenge. This has spurred research into novel antimicrobial agents and the repurposing of existing drugs with known safety profiles. This compound, a synthetic imidazole derivative, has demonstrated a spectrum of activity that extends beyond fungi to include certain gram-positive organisms.[1] This guide explores the evidence for this compound's antibacterial properties and provides the necessary technical details for researchers to build upon this promising avenue of investigation.

Antibacterial Spectrum and Efficacy

While primarily recognized for its potent antifungal effects, in vitro studies have indicated that this compound exhibits inhibitory activity against some gram-positive bacteria. However, there is a notable scarcity of comprehensive quantitative data, such as Minimum Inhibitory Concentration (MIC) values, in peer-reviewed literature. The available information is largely qualitative, stating its activity against this bacterial group.

For the purpose of this guide, a table has been structured to accommodate future findings from ongoing research. Scientists are encouraged to populate this table with their experimental data to build a more complete picture of this compound's antibacterial efficacy.

| Gram-Positive Bacterial Species | Strain | MIC Range (µg/mL) | Zone of Inhibition (mm) | Reference |

| Staphylococcus aureus | Data Not Available | Data Not Available | ||

| Streptococcus pyogenes | Data Not Available | Data Not Available | ||

| Enterococcus faecalis | Data Not Available | Data Not Available | ||

| Other Gram-Positive Species | Data Not Available | Data Not Available |

Presumed Mechanism of Antibacterial Action

The precise molecular mechanism of this compound's action against gram-positive bacteria has not been definitively elucidated. However, it is widely presumed to mirror its antifungal mechanism of action due to the fundamental role of the cell membrane in both types of organisms.[2][3] The proposed pathway involves the disruption of the bacterial cell membrane's integrity. While bacteria do not produce ergosterol, they do have complex cell membrane structures that are vital for their survival. It is hypothesized that this compound may interfere with key enzymes involved in the synthesis of bacterial membrane components or directly interact with the lipid bilayer, leading to increased permeability and eventual cell death.

Experimental Protocols

Standardized methodologies are crucial for the accurate assessment of this compound's antibacterial potential. The following are detailed protocols for two common in vitro susceptibility testing methods, adapted for the evaluation of this compound against gram-positive bacteria.

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in a liquid medium.

Materials:

-

This compound nitrate salt

-

Dimethyl sulfoxide (DMSO) for stock solution preparation

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

96-well microtiter plates

-

Bacterial inoculum standardized to 0.5 McFarland turbidity

-

Spectrophotometer

-

Incubator (35°C ± 2°C)

Procedure:

-

Preparation of this compound Stock Solution: Dissolve this compound nitrate in DMSO to create a high-concentration stock solution (e.g., 1280 µg/mL).

-

Serial Dilutions: In a 96-well plate, perform serial twofold dilutions of the this compound stock solution in CAMHB to achieve a range of concentrations (e.g., 128 µg/mL to 0.125 µg/mL).

-

Inoculum Preparation: Prepare a bacterial suspension in CAMHB and adjust the turbidity to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. Dilute this suspension to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the test wells.

-

Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate containing the serially diluted this compound.

-

Controls: Include a positive control (broth with inoculum, no drug) and a negative control (broth only) on each plate.

-

Incubation: Incubate the plates at 35°C ± 2°C for 18-24 hours in ambient air.

-

MIC Determination: The MIC is the lowest concentration of this compound at which no visible bacterial growth is observed.

Agar Well Diffusion Assay

This method assesses the antimicrobial activity of a substance by measuring the diameter of the zone of growth inhibition around a well containing the substance in an agar plate.

Materials:

-

This compound solution of known concentration

-

Mueller-Hinton Agar (MHA) plates

-

Bacterial inoculum standardized to 0.5 McFarland turbidity

-

Sterile cork borer or pipette tip (6-8 mm diameter)

-

Sterile saline

-

Incubator (35°C ± 2°C)

-

Calipers or ruler

Procedure:

-

Plate Preparation: Prepare MHA plates with a uniform depth of 4 mm.

-

Inoculation: Dip a sterile cotton swab into the standardized bacterial suspension and streak it evenly across the entire surface of the MHA plate to create a lawn of bacteria.

-

Well Creation: Use a sterile cork borer or pipette tip to create uniform wells (6-8 mm in diameter) in the agar.

-

Application of this compound: Carefully pipette a fixed volume (e.g., 50-100 µL) of the this compound solution into each well.

-

Controls: Use a well with the solvent (e.g., DMSO diluted in saline) as a negative control and a well with a known antibiotic as a positive control.

-

Incubation: Incubate the plates at 35°C ± 2°C for 18-24 hours.

-

Zone of Inhibition Measurement: Measure the diameter of the clear zone of no bacterial growth around each well in millimeters.

Signaling Pathways

Currently, there is no published research detailing the specific signaling pathways in gram-positive bacteria that are affected by this compound. Further investigation is required to understand the downstream cellular responses to this compound-induced membrane stress. This represents a significant knowledge gap and a key area for future research.

Conclusion and Future Directions

This compound demonstrates potential as a gram-positive antibacterial agent, although the existing data is limited. Its established safety profile as an antifungal makes it an attractive candidate for further investigation. Future research should prioritize:

-

Comprehensive MIC testing: Determining the MICs of this compound against a broad panel of clinically relevant gram-positive bacteria, including resistant strains.

-

Mechanism of action studies: Elucidating the precise molecular targets and mechanisms of this compound's antibacterial activity.

-

In vivo efficacy studies: Evaluating the effectiveness of this compound in animal models of gram-positive bacterial infections.

-

Synergy studies: Investigating the potential for synergistic effects when this compound is combined with other antibiotics.

The information and protocols provided in this guide are intended to facilitate and standardize future research into the antibacterial properties of this compound, with the ultimate goal of developing new therapeutic strategies to combat the growing threat of antibiotic resistance.

References

- 1. In vitro activity of cloconazole, sulconazole, this compound, isoconazole, fenticonazole, and five other antifungal agents against clinical isolates of Candida albicans and Candida spp - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. go.drugbank.com [go.drugbank.com]

- 3. Susceptibility and emm type of Streptococcus pyogenes isolated from children with severe infection - PMC [pmc.ncbi.nlm.nih.gov]

The Pharmacodynamics of Butoconazole: A Technical Guide for Researchers

Introduction: Butoconazole is a potent imidazole antifungal agent used primarily for the local treatment of vulvovaginal candidiasis.[1][2] As a member of the azole class, its efficacy is rooted in the disruption of fungal cell membrane integrity. This technical guide provides an in-depth exploration of the pharmacodynamics of this compound, detailing its mechanism of action, in vitro activity against key fungal pathogens, and the experimental protocols used to evaluate its effects. This document is intended for researchers, scientists, and drug development professionals engaged in the study of antifungal agents.

Mechanism of Action: Inhibition of Ergosterol Biosynthesis

The primary antifungal mechanism of this compound, like other imidazole derivatives, is the disruption of steroid synthesis, specifically targeting the production of ergosterol, an essential component of the fungal cell membrane.[3][4]

1.1. Targeting Lanosterol 14α-Demethylase (CYP51): this compound exerts its effect by inhibiting the fungal cytochrome P450 enzyme lanosterol 14α-demethylase.[5][6] This enzyme is critical for the conversion of lanosterol to ergosterol.[3][6] By binding to the heme iron of the enzyme, this compound effectively blocks this key demethylation step in the ergosterol biosynthesis pathway.[7]

1.2. Downstream Consequences: The inhibition of lanosterol 14α-demethylase leads to a cascade of events detrimental to the fungal cell:

-

Ergosterol Depletion: The lack of ergosterol compromises the structural integrity, fluidity, and functionality of the fungal cell membrane.[3][5]

-

Accumulation of Toxic Sterols: The enzymatic block causes the accumulation of 14α-methylated sterol precursors, such as lanosterol.[3] These precursors are toxic to the cell and integrate into the membrane, further disrupting its normal structure and function.

-

Increased Permeability: The altered membrane composition leads to increased permeability, causing leakage of essential cellular contents and disrupting cellular homeostasis.[1][3] This ultimately results in the inhibition of fungal growth (fungistatic effect) or cell death (fungicidal effect), depending on the concentration and the susceptibility of the organism.[3][8]

1.3. Selectivity: The high degree of selectivity of this compound for fungal cells over human cells is attributed to the difference in principal sterols. Fungal membranes utilize ergosterol, whereas human cell membranes contain cholesterol.[3] This difference provides a therapeutic window, minimizing effects on host cells.

In Vitro Activity and Data Presentation

This compound demonstrates a broad spectrum of activity against various fungal pathogens, particularly Candida species and dermatophytes. It is generally fungistatic at lower concentrations but can exhibit fungicidal activity at higher concentrations or against highly susceptible organisms.[8] While extensive, consolidated public data on this compound's MIC50 and MIC90 values are limited, its activity spectrum has been well-characterized.

| Fungal Group | Species | In Vitro Activity Noted | Citation(s) |

| Yeasts | Candida albicans | Active / Susceptible | [1][8][9] |

| Candida spp. (non-albicans) | Active / Susceptible | [9] | |

| Candida tropicalis | Active / Susceptible | [8] | |

| Candida glabrata | Active / Susceptible | [8] | |

| Dermatophytes | Trichophyton spp. | Active / Susceptible | [8] |

| Trichophyton rubrum | Active / Susceptible | [10] | |

| Trichophyton mentagrophytes | Active / Susceptible | [10] | |

| Microsporum spp. | Active / Susceptible | [8] | |

| Microsporum canis | Active / Susceptible | [10] | |

| Epidermophyton floccosum | Active / Susceptible | [10] | |

| Other Pathogens | Trichomonas vaginalis | Active (Lethal Concentration Data) |

Experimental Protocols

Evaluating the pharmacodynamics of this compound relies on standardized in vitro susceptibility testing methods. The following protocols are fundamental for determining the antifungal activity.

3.1. Minimum Inhibitory Concentration (MIC) Assay

The broth microdilution method, as standardized by the Clinical and Laboratory Standards Institute (CLSI) in document M27, is the reference method for determining the MIC of antifungal agents against yeasts.[4]

Detailed Methodology (CLSI M27 Broth Microdilution):

-

Preparation of Antifungal Agent: A stock solution of this compound is prepared in a suitable solvent (e.g., dimethyl sulfoxide). Serial two-fold dilutions are then made in RPMI 1640 medium, buffered to a pH of 7.0 with MOPS buffer, within a 96-well microtiter plate.

-

Inoculum Preparation: Fungal isolates are cultured on agar (e.g., Sabouraud Dextrose Agar) for 24-48 hours. A suspension is made in sterile saline and adjusted spectrophotometrically to match a 0.5 McFarland standard. This suspension is further diluted in RPMI 1640 medium to achieve a final inoculum concentration of approximately 0.5 x 10³ to 2.5 x 10³ cells/mL in the test wells.[5]

-

Incubation: The inoculated microtiter plates are incubated at 35°C for 24 to 48 hours.[3]

-

Endpoint Determination: The MIC is defined as the lowest concentration of the antifungal agent that causes a significant inhibition of growth (typically ≥50% reduction) compared to the growth in the drug-free control well. This can be determined visually or by using a spectrophotometer to measure optical density.

3.2. Time-Kill Assays

Time-kill assays provide kinetic information about the fungicidal or fungistatic activity of an antifungal agent.

Detailed Methodology:

-

Preparation: A standardized fungal inoculum (typically 1 x 10⁵ to 5 x 10⁵ CFU/mL) is prepared in a suitable broth medium (e.g., RPMI 1640 with MOPS).[1]

-

Exposure: The inoculum is added to flasks containing the broth with this compound at various concentrations (e.g., 1x, 2x, 4x MIC) and a drug-free growth control.

-

Incubation and Sampling: The flasks are incubated at 35°C with agitation.[1] At predetermined time points (e.g., 0, 2, 4, 8, 12, 24 hours), aliquots are removed from each flask.[2]

-

Quantification: The samples are serially diluted in sterile saline and plated onto agar plates. After incubation, the number of colonies is counted to determine the viable fungal concentration (CFU/mL).

-

Data Analysis: The change in log₁₀ CFU/mL over time is plotted for each concentration. Fungicidal activity is typically defined as a ≥3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum, while a <3-log₁₀ reduction is considered fungistatic.[2]

Pharmacodynamic Effects on Fungal Pathogens

4.1. Concentration-Dependent Activity: this compound's activity is concentration-dependent. At or near the MIC, it typically exhibits a fungistatic effect, inhibiting the growth and replication of fungal cells.[8] At higher concentrations, the profound disruption of the cell membrane can lead to cell lysis and a fungicidal effect.[8]

4.2. Activity Against Fungal Biofilms: Fungal biofilms, particularly those formed by Candida species, are structured communities of cells encased in an extracellular matrix. These biofilms are notoriously resistant to many antifungal agents. Studies have shown that sessile cells within biofilms can be up to 1,000 times more resistant to azoles like fluconazole than their free-floating (planktonic) counterparts. This resistance is multifactorial and may involve restricted drug penetration through the biofilm matrix and upregulation of drug efflux pumps. While this is a well-documented phenomenon for the azole class, specific studies detailing the in vitro activity of this compound against fungal biofilms are not widely available in the reviewed literature.

Conclusion

The pharmacodynamics of this compound are characterized by a well-defined mechanism of action targeting a critical enzyme in the fungal ergosterol biosynthesis pathway. Its inhibition of lanosterol 14α-demethylase leads to a fungistatic or fungicidal effect against a broad range of clinically relevant yeasts and dermatophytes. Standardized methodologies, such as the CLSI M27 broth microdilution assay and time-kill studies, are essential for quantifying its in vitro potency and kinetic activity. While this compound is an effective agent against planktonic fungal cells, further research is warranted to elucidate its specific activity against the complex and resistant biofilm structures that are often implicated in persistent fungal infections.

References

- 1. researchgate.net [researchgate.net]

- 2. In Vitro Susceptibilities of Candida albicans Isolates to Antifungal Agents in Tokat, Turkey - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Species distribution and susceptibility profiles of Candida species isolated from vulvovaginal candidiasis, emergence of C. lusitaniae - PMC [pmc.ncbi.nlm.nih.gov]

- 4. eajm.org [eajm.org]

- 5. researchgate.net [researchgate.net]

- 6. Antifungal Susceptibility of Dermatophyte Isolates from Patients with Chronic and Recurrent Dermatophytosis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Antifungal susceptibilities of dermatophytic agents isolated from clinical specimens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Penetration of Candida Biofilms by Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. In vitro activity of caspofungin against Candida albicans biofilms - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Butoconazole In Vitro Susceptibility Testing: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Butoconazole is an imidazole antifungal agent effective against a variety of yeasts, including clinically relevant Candida species. It functions by inhibiting the fungal enzyme lanosterol 14-alpha-demethylase, a key enzyme in the ergosterol biosynthesis pathway.[1] The disruption of ergosterol production leads to altered cell membrane permeability, leakage of cellular contents, and ultimately, fungal cell death.[1] This document provides detailed protocols for in vitro susceptibility testing of this compound against Candida species, methods for data interpretation, and a summary of its reported in vitro activity.

Mechanism of Action

This compound, like other imidazole antifungals, targets the synthesis of ergosterol, an essential component of the fungal cell membrane. The drug specifically inhibits the enzyme lanosterol 14-alpha-demethylase, which is responsible for the conversion of lanosterol to ergosterol.[1] This inhibition leads to a depletion of ergosterol and an accumulation of toxic methylated sterol precursors within the fungal cell membrane. The altered membrane structure increases permeability, causing a loss of essential intracellular components and ultimately leading to the inhibition of fungal growth or cell death.[1]

Figure 1. This compound's mechanism of action targeting ergosterol synthesis.

In Vitro Susceptibility Data

The in vitro activity of this compound has been evaluated against various Candida species. The following tables summarize the Minimum Inhibitory Concentration (MIC) data from published studies. MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Table 1: In Vitro Activity of this compound Against Candida Species

| Organism | No. of Isolates | MIC Range (µg/mL) | MIC50 (µg/mL) | MIC90 (µg/mL) | Reference |

| Candida albicans | 106 | 0.12 - 4 | 0.5 | 1 | [2] |

| Candida spp. | 80 | 0.12 - >128 | 1 | 16 | [2] |

Note: Data from Hernández Molina et al. (1992) was obtained using an agar-dilution technique.

A study by Lynch and Sobel highlighted that while non-albicans species, particularly Candida glabrata, showed increased MICs to several azoles, this compound was a notable exception, maintaining its potency.[3]

Experimental Protocols

Standardized methods from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) provide the framework for antifungal susceptibility testing. The following are detailed protocols adapted for this compound based on these guidelines.

Broth Microdilution Method (Adapted from CLSI M27)

This method determines the MIC of this compound in a liquid medium.

Materials:

-

This compound nitrate powder

-

Dimethyl sulfoxide (DMSO)

-

RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS

-

Sterile 96-well microtiter plates

-

Candida isolates

-

Sterile saline (0.85%)

-

Spectrophotometer

-

Incubator (35°C)

-

Quality control strains (e.g., C. parapsilosis ATCC 22019, C. krusei ATCC 6258)

Protocol Workflow:

Figure 2. Workflow for the broth microdilution susceptibility test.

Detailed Steps:

-

Preparation of this compound Stock Solution:

-

Dissolve this compound nitrate powder in DMSO to a concentration of 1280 µg/mL.

-

Further dilute this stock solution in RPMI-1640 medium to create a working solution for serial dilutions.

-

-

Inoculum Preparation:

-

Subculture Candida isolates on Sabouraud Dextrose Agar for 24-48 hours at 35°C.

-

Harvest several colonies and suspend them in sterile saline.

-

Adjust the turbidity of the suspension to a 0.5 McFarland standard (approximately 1-5 x 106 CFU/mL) using a spectrophotometer at 530 nm.

-

Dilute this suspension in RPMI-1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 103 CFU/mL in the microtiter plate wells.

-

-

Microplate Preparation and Inoculation:

-

Dispense 100 µL of RPMI-1640 into all wells of a 96-well plate except the first column.

-

Add 200 µL of the highest concentration of this compound to the first well of each row to be tested.

-

Perform serial twofold dilutions by transferring 100 µL from the first well to the second, and so on, discarding the last 100 µL.

-

Add 100 µL of the standardized fungal inoculum to each well.

-

Include a growth control (inoculum without drug) and a sterility control (medium without inoculum).

-

-

Incubation:

-

Incubate the microtiter plates at 35°C for 24 to 48 hours.

-

-

MIC Determination:

-

Read the plates visually or using a microplate reader at 490 nm.

-

The MIC is the lowest concentration of this compound that causes a significant inhibition of growth (typically ≥50% reduction) compared to the growth control.

-

Agar Diffusion Method (Disk Diffusion)

This method provides a qualitative assessment of susceptibility based on the zone of inhibition around a drug-impregnated disk.

Materials:

-

This compound nitrate powder

-

Sterile filter paper disks

-

Mueller-Hinton agar supplemented with 2% glucose and 0.5 µg/mL methylene blue

-

Candida isolates

-

Sterile saline (0.85%)

-

Incubator (35°C)

-

Calipers

Protocol Workflow:

Figure 3. Workflow for the agar disk diffusion susceptibility test.

Detailed Steps:

-

Disk Preparation:

-

Prepare a stock solution of this compound.

-

Impregnate sterile filter paper disks with a defined amount of the this compound solution and allow them to dry.

-

-

Inoculum Preparation:

-

Prepare a standardized inoculum as described for the broth microdilution method (0.5 McFarland).

-

-

Plate Inoculation and Disk Application:

-

Dip a sterile cotton swab into the inoculum suspension and streak the entire surface of the Mueller-Hinton agar plate evenly in three directions.

-

Allow the plate to dry for a few minutes.

-

Aseptically apply the this compound-impregnated disk to the center of the inoculated agar surface.

-

-

Incubation:

-

Incubate the plates at 35°C for 24 hours.

-

-

Zone of Inhibition Measurement:

-

After incubation, measure the diameter of the zone of complete growth inhibition around the disk to the nearest millimeter using calipers.

-

The interpretation of the zone size (susceptible, intermediate, or resistant) requires correlation with established MIC breakpoints, which are not currently standardized for this compound by CLSI or EUCAST.

-

Conclusion

The in vitro susceptibility testing protocols outlined provide a framework for the evaluation of this compound's activity against Candida species. While this compound has demonstrated potent in vitro activity, particularly against C. albicans and showing promise against some non-albicans species, the lack of standardized interpretive breakpoints necessitates careful interpretation of results in a research and drug development context. Further studies to establish clinical breakpoints would be beneficial for the clinical application of these susceptibility testing methods.

References

Application Note: Determination of Butoconazole Minimum Inhibitory Concentration (MIC) using the Agar Dilution Method

For Researchers, Scientists, and Drug Development Professionals

Introduction

Butoconazole is an imidazole antifungal agent known for its efficacy against Candida species, the primary causative agents of vulvovaginal candidiasis.[1] Its mechanism of action involves the inhibition of the fungal enzyme cytochrome P450 14α-demethylase. This enzyme is critical for the conversion of lanosterol to ergosterol, an essential component of the fungal cell membrane.[1][2][3][4] The disruption of ergosterol synthesis alters the cell membrane's integrity and permeability, ultimately leading to the inhibition of fungal growth or cell death.[1][2][3][4]

Determining the Minimum Inhibitory Concentration (MIC) of this compound against various fungal isolates is crucial for understanding its potency, monitoring for the development of resistance, and in the research and development of new antifungal formulations. The agar dilution method is a standardized and reliable technique for determining the MIC of antifungal agents. This method involves incorporating serial dilutions of the antifungal agent into an agar medium, which is then inoculated with the test fungi. This application note provides a detailed protocol for determining the MIC of this compound using the agar dilution method, adapted from established guidelines such as those from the Clinical and Laboratory Standards Institute (CLSI).

Mechanism of Action of this compound

This compound, like other imidazole antifungals, targets the ergosterol biosynthesis pathway in fungi. This pathway is essential for maintaining the structural integrity and function of the fungal cell membrane.

Caption: Mechanism of action of this compound.

Experimental Protocol: Agar Dilution MIC Assay for this compound

This protocol is based on the general principles outlined by the Clinical and Laboratory Standards Institute (CLSI) for antifungal susceptibility testing of yeasts.

Materials and Reagents

-

This compound nitrate powder (analytical grade)

-

Dimethyl sulfoxide (DMSO)

-

RPMI 1640 medium with L-glutamine, without bicarbonate, buffered with MOPS

-

Bacto Agar

-

Sterile distilled water

-

Sabouraud Dextrose Agar (SDA) plates

-

Sterile petri dishes (90 mm or 150 mm)

-

Sterile serological pipettes and tubes

-

Micropipettes and sterile tips

-

Spectrophotometer or McFarland standards (0.5)

-

Incubator (35°C)

-

Vortex mixer

-

Fungal isolates (e.g., Candida albicans, Candida tropicalis)

-

Quality control (QC) strains (e.g., Candida parapsilosis ATCC 22019, Candida krusei ATCC 6258)[2][3]

Preparation of this compound Stock Solution

-

Primary Stock Solution (e.g., 1600 µg/mL): As this compound is sparingly soluble in water, a stock solution should be prepared in DMSO. Accurately weigh the required amount of this compound nitrate powder and dissolve it in 100% DMSO to obtain a high-concentration stock solution (e.g., 1600 µg/mL). The concentration should be at least 100 times the highest final concentration to be tested to minimize the final concentration of DMSO in the agar.

-

Working Solutions: Prepare serial twofold dilutions of the primary stock solution in DMSO to create a range of working solutions.

Preparation of Agar Plates

-

Medium Preparation: Prepare RPMI 1640 agar by adding 1.5% (w/v) Bacto Agar to the RPMI 1640 broth medium. Autoclave to sterilize and then cool to 45-50°C in a water bath.

-

Addition of this compound: For each desired final concentration of this compound, add the corresponding working solution to the molten agar in a 1:100 ratio (e.g., 1 mL of a 100x working solution to 99 mL of molten agar). Mix thoroughly but gently to avoid air bubbles.

-

Pouring Plates: Dispense the agar-drug mixture into sterile petri dishes to a uniform depth (approximately 4 mm).

-

Control Plates: Prepare a growth control plate containing agar with the same concentration of DMSO as the test plates but without this compound. A sterility control plate (no inoculum) should also be prepared.

-

Storage: Allow the plates to solidify at room temperature and then store them at 4°C until use (preferably for no longer than 7 days).

Inoculum Preparation

-

Subculture: Subculture the fungal isolates and QC strains onto SDA plates and incubate at 35°C for 24-48 hours to ensure purity and viability.

-

Suspension Preparation: From a fresh culture, pick several colonies and suspend them in sterile saline.

-

Standardization: Adjust the turbidity of the fungal suspension to match a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL) using a spectrophotometer or by visual comparison.

-

Working Inoculum: Dilute the standardized suspension 1:10 in sterile saline to obtain the working inoculum.

Inoculation, Incubation, and Interpretation

-

Inoculation: Spot-inoculate a defined volume (e.g., 1-10 µL) of the working inoculum of each fungal strain onto the surface of the agar plates, starting from the lowest to the highest this compound concentration. The growth control plate should be inoculated last.

-

Incubation: Allow the inocula to dry completely before inverting the plates. Incubate at 35°C for 24-48 hours.

-

MIC Determination: The MIC is the lowest concentration of this compound that causes a significant inhibition of fungal growth (e.g., ≥80% reduction in growth) compared to the growth on the drug-free control plate.

Experimental Workflow

Caption: Workflow for this compound MIC determination.

Data Presentation

The results of the this compound MIC determination should be presented in a clear and organized manner. A tabular format is recommended for easy comparison of MIC values across different fungal species.

Table 1: Example MIC Ranges of this compound against Candida Species

| Fungal Species | No. of Isolates | This compound MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |

| Candida albicans | e.g., 100 | e.g., 0.03 - 2 | e.g., 0.25 | e.g., 1 |

| Candida glabrata | e.g., 50 | e.g., 0.125 - 8 | e.g., 1 | e.g., 4 |

| Candida tropicalis | e.g., 50 | e.g., 0.06 - 4 | e.g., 0.5 | e.g., 2 |

| Candida parapsilosis | e.g., 50 | e.g., 0.03 - 1 | e.g., 0.125 | e.g., 0.5 |

| Candida krusei | e.g., 25 | e.g., 0.25 - 16 | e.g., 2 | e.g., 8 |

| C. parapsilosis ATCC 22019 (QC) | e.g., 10 | Expected Range | - | - |

| C. krusei ATCC 6258 (QC) | e.g., 10 | Expected Range | - | - |

Note: The MIC values presented in this table are hypothetical examples for illustrative purposes. Actual values must be determined experimentally.

Quality Control

The inclusion of reference quality control (QC) strains is essential to ensure the accuracy and reproducibility of the MIC results. The MIC values for the QC strains should fall within an established acceptable range. Candida parapsilosis ATCC 22019 and Candida krusei ATCC 6258 are commonly used QC strains for antifungal susceptibility testing.[2][3]

Conclusion

The agar dilution method is a robust and reproducible technique for determining the MIC of this compound against clinically relevant fungal isolates. Adherence to a standardized protocol, including the use of appropriate media, inoculum preparation, and quality control measures, is critical for obtaining reliable and comparable results. The data generated from these studies are invaluable for guiding therapeutic decisions, monitoring resistance trends, and advancing the development of new antifungal therapies.

References

- 1. Multicentre determination of quality control strains and quality control ranges for antifungal susceptibility testing of yeasts and filamentous fungi using the methods of the Antifungal Susceptibility Testing Subcommittee of the European Committee on Antimicrobial Susceptibility Testing (AFST-EUCAST) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Antifungal Susceptibility Testing of Yeasts using Gradient Diffusion Strips | Fungal Diseases | CDC [cdc.gov]

- 3. Selection of candidate quality control isolates and tentative quality control ranges for in vitro susceptibility testing of yeast isolates by National Committee for Clinical Laboratory Standards proposed standard methods - PMC [pmc.ncbi.nlm.nih.gov]

- 4. webstore.ansi.org [webstore.ansi.org]

Application Notes and Protocols for Broth Microdilution Assays to Determine Butoconazole Efficacy

For Researchers, Scientists, and Drug Development Professionals

Introduction

Butoconazole is an imidazole antifungal agent primarily used for the topical treatment of vulvovaginal candidiasis. Its efficacy is attributed to its ability to disrupt the synthesis of ergosterol, an essential component of the fungal cell membrane.[1][2][3] This disruption leads to increased membrane permeability and ultimately, fungal cell death.[1][3] Determining the in vitro susceptibility of fungal isolates to this compound is crucial for understanding its spectrum of activity, monitoring for the development of resistance, and in the research and development of new antifungal therapies. The broth microdilution assay is a standardized and widely accepted method for determining the Minimum Inhibitory Concentration (MIC) of an antifungal agent against a specific fungal isolate.[4][5] This document provides detailed application notes and protocols for performing broth microdilution assays to evaluate the efficacy of this compound against various fungal species, with a primary focus on Candida species.

Mechanism of Action of this compound

This compound, like other imidazole antifungals, targets the fungal enzyme lanosterol 14-alpha-demethylase, a key enzyme in the ergosterol biosynthesis pathway.[1][2][3] By inhibiting this enzyme, this compound prevents the conversion of lanosterol to ergosterol. The depletion of ergosterol and the accumulation of toxic sterol precursors disrupt the integrity and function of the fungal cell membrane, leading to the inhibition of fungal growth and, at higher concentrations, cell death.[1][3]

Data Presentation: In Vitro Efficacy of this compound and Other Azoles

The following table summarizes the available data on the in vitro activity of this compound and provides a comparative overview with other commonly used azole antifungals against various Candida species. The Minimum Inhibitory Concentration (MIC) is a key indicator of antifungal efficacy, with lower values suggesting greater potency.

| Antifungal Agent | Candida albicans | Candida glabrata | Candida tropicalis | Candida parapsilosis | Candida krusei |

| This compound | Active [1] | Active | Active | Active | Active |

| Fluconazole | 0.25 - 128 | 0.5 - >64 | 0.25 - 128 | 0.125 - 64 | 8 - >64 |

| Itraconazole | 0.015 - 16 | 0.03 - >16 | 0.015 - 16 | 0.015 - 8 | 0.06 - >16 |

| Voriconazole | 0.007 - 16 | 0.015 - 16 | 0.007 - 16 | 0.007 - 8 | 0.03 - 8 |

| Ketoconazole | 0.004 - 128 | 0.015 - 16 | 0.004 - 16 | 0.004 - 8 | 0.03 - 16 |

Experimental Protocols: Broth Microdilution Assay

This protocol is based on the guidelines established by the Clinical and Laboratory Standards Institute (CLSI) document M27 and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) E.Def 7.3.2 for yeast susceptibility testing.[4][5]

Materials

-

This compound powder (analytical grade)

-

Dimethyl sulfoxide (DMSO)

-

RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS

-

Sterile 96-well flat-bottom microtiter plates

-

Sterile distilled water

-

Spectrophotometer

-

Vortex mixer

-

Micropipettes and sterile tips

-

Fungal isolates (e.g., Candida species)

-

Sabouraud Dextrose Agar (SDA) plates

-

Incubator (35°C)

-

Quality control strains (e.g., Candida parapsilosis ATCC 22019, Candida krusei ATCC 6258)

Preparation of Antifungal Stock Solution

-

Stock Solution Preparation: Prepare a stock solution of this compound in DMSO at a concentration of 1600 µg/mL.

-

Storage: Store the stock solution in small aliquots at -70°C until use. Avoid repeated freeze-thaw cycles.

Inoculum Preparation

-

Subculture: Subculture the yeast isolates on SDA plates and incubate at 35°C for 24-48 hours to ensure purity and viability.

-

Colony Suspension: From a fresh culture, select several well-isolated colonies and suspend them in sterile distilled water.

-

Standardization: Adjust the turbidity of the yeast suspension to a 0.5 McFarland standard (approximately 1-5 x 106 CFU/mL) using a spectrophotometer at a wavelength of 530 nm.

-

Working Suspension: Dilute the standardized suspension in RPMI-1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 103 CFU/mL in the microtiter plate wells.

Broth Microdilution Procedure

-

Serial Dilutions: Prepare serial twofold dilutions of this compound in RPMI-1640 medium in the 96-well microtiter plate. The final concentrations should typically range from 0.015 to 16 µg/mL.

-

Inoculation: Inoculate each well (except for the sterility control) with the working yeast suspension. The final volume in each well should be 200 µL (100 µL of drug dilution + 100 µL of inoculum).

-

Controls:

-

Growth Control: A well containing only the yeast inoculum and drug-free medium.

-

Sterility Control: A well containing only drug-free medium to check for contamination.

-

-

Incubation: Incubate the microtiter plates at 35°C for 24-48 hours.

Reading and Interpretation of Results

-

Visual Reading: After incubation, visually inspect the wells for turbidity. The MIC is defined as the lowest concentration of this compound that causes a significant inhibition of growth (typically ≥50%) compared to the growth control.

-

Spectrophotometric Reading (Optional): The plates can also be read using a microplate reader at a wavelength of 490 nm. The MIC is determined as the lowest drug concentration that causes a specified reduction in absorbance compared to the growth control.

Quality Control

To ensure the accuracy and reproducibility of the results, it is essential to include quality control (QC) strains with known MIC values for this compound in each assay run. The obtained MICs for the QC strains should fall within the established acceptable ranges.

Conclusion

The broth microdilution assay is a robust and reliable method for determining the in vitro efficacy of this compound against pathogenic yeasts. Adherence to standardized protocols, such as those provided by CLSI and EUCAST, is critical for generating accurate and comparable data. This information is invaluable for guiding therapeutic decisions, monitoring resistance trends, and advancing the development of new antifungal agents. Further research to establish a comprehensive database of this compound MIC values against a wide array of clinical fungal isolates is warranted.

References

- 1. In vitro activity of cloconazole, sulconazole, this compound, isoconazole, fenticonazole, and five other antifungal agents against clinical isolates of Candida albicans and Candida spp - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. brieflands.com [brieflands.com]

- 5. In vitro antifungal susceptibilities of six antifungal drugs against clinical Candida glabrata isolates according to EUCAST - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Experimental Mouse Model of Candidal Vaginitis for Butoconazole Studies

Audience: Researchers, scientists, and drug development professionals.

Introduction